molecular formula C14H11NO3 B1266099 2-(Benzoylamino)benzoic acid CAS No. 579-93-1

2-(Benzoylamino)benzoic acid

Cat. No. B1266099
CAS RN: 579-93-1
M. Wt: 241.24 g/mol
InChI Key: WXVLIIDDWFGYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Benzoylamino)benzoic acid and its derivatives has been explored for their potential as inhibitors of adenovirus replication and for the development of anti-inflammatory and anti-platelet aggregation agents. Öberg et al. (2012) demonstrated the improved potency of 2-(Benzoylamino)benzoic acid derivatives through several generations of compounds, emphasizing the importance of the ortho, ortho substituent pattern and the carboxylic acid presence for activity (Öberg et al., 2012). Shiraiwa et al. (2002) discussed the optical resolution and subsequent synthesis of optically active compounds from 2-(Benzoylamino)benzoic acid, showcasing the chemical's versatility in synthesizing optically active amino acids (Shiraiwa et al., 2002).

Molecular Structure Analysis

The molecular structure of 2-(Benzoylamino)benzoic acid derivatives has been extensively studied to understand their biological activities. The structural elucidation is crucial for designing compounds with improved pharmacological profiles. Studies like those conducted by Khan et al. (2010) on benzoic acid derivatives provided insights into the relationship between molecular structure and enzymatic inhibition capabilities, specifically targeting tyrosinase inhibition (Khan et al., 2010).

Chemical Reactions and Properties

2-(Benzoylamino)benzoic acid participates in various chemical reactions, offering a pathway to synthesize a broad range of derivatives with potential biological activities. Banfi et al. (1983) described the synthesis of 2-benzoylamino-2-deoxy-2-hydroxymethyl-D-hexono-1,4-lactones from D-fructose, highlighting the compound's utility in synthesizing complex molecules like thermozymocidin (Banfi et al., 1983).

Physical Properties Analysis

The physical properties of 2-(Benzoylamino)benzoic acid, including solubility, melting point, and crystalline structure, are fundamental for its application in synthesis and drug formulation. Rai et al. (2017) conducted a study on the cocrystal of a derivative, revealing significant dual fluorescence with a large Stokes shift, indicating the compound's potential in materials science and photophysical applications (Rai et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-(Benzoylamino)benzoic acid, including its reactivity and the nature of its chemical bonds, are crucial for its utilization in various chemical reactions and biological applications. Studies on the compound's derivatives have shown promising results in anti-inflammatory and anti-platelet aggregation, as reported by Hsieh et al. (2007), indicating the therapeutic potential of these compounds (Hsieh et al., 2007).

Scientific Research Applications

Antiviral Applications

2-(Benzoylamino)benzoic acid has been identified as a potent and non-toxic compound against adenovirus replication. Its efficacy was enhanced through the synthesis of various analogues, with certain modifications resulting in compounds 35g and 35j, demonstrating low cell toxicity and high inhibitory potency against adenoviruses (Öberg et al., 2012). Additionally, derivatives of this compound have shown activity against herpes simplex viruses, including acyclovir-resistant isolates, indicating its potential as an antiviral agent (Strand et al., 2012).

Applications in Chemistry

2-(Benzoylamino)benzoic acid and its analogues have been used to synthesize various metal complexes. These complexes have been studied for their structural and spectral properties, indicating potential applications in coordination chemistry and materials science. For instance, copper(II) complexes with this compound have been synthesized and characterized, showing monomeric structures with square planar or distorted octahedral geometry around Cu(II) (Ravindar et al., 1985). Similarly, complexes involving palladium and platinum have been prepared and characterized, further expanding the compound's utility in coordination chemistry (Vadde et al., 1984; Gade & Puri, 1989)(Gade, 1989).

Protective Group in Organic Synthesis

The compound has been utilized in organic synthesis as a protective group. Specifically, the 2-(prenyloxymethyl)benzoyl group, a derivative of 2-(benzoylamino)benzoic acid, has been employed for protecting hydroxyl functions in organic molecules. This use underscores the compound's versatility in synthetic organic chemistry (Vatèle, 2005).

Biochemical and Pharmaceutical Research

In biochemical and pharmaceutical research, the compound and its derivatives have been investigated for various biological activities. For example, its role in the synthesis of new amino acid-coupled benzanilides shows its potential application in developing novel pharmaceutical compounds (Rayes et al., 2008). Furthermore, studies on the thermodynamic behavior of benzoic acid and its derivatives, including 2-(benzoylamino)benzoic acid, contribute to understanding their solubility and stability in pharmaceutical formulations (Reschke et al., 2016).

Safety And Hazards

2-(Benzoylamino)benzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-benzamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVLIIDDWFGYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206620
Record name N-Benzoylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; fruity aroma
Record name N-Benzoylanthranilic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1543/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

341.00 to 342.00 °C. @ 760.00 mm Hg
Record name N-Benzoylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name N-Benzoylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-Benzoylanthranilic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1543/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(Benzoylamino)benzoic acid

CAS RN

579-93-1
Record name Benzoylanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 579-93-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzoylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZOYLANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6085493379
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Benzoylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183.00 °C. @ 760.00 mm Hg
Record name N-Benzoylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzoylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzoylamino)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Benzoylamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Benzoylamino)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Benzoylamino)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Benzoylamino)benzoic acid

Citations

For This Compound
55
Citations
EK Andersson, M Strand, K Edlund… - Antimicrobial agents …, 2010 - Am Soc Microbiol
Adenovirus infections are widespread in society and are occasionally associated with severe, but rarely with life-threatening, disease in otherwise healthy individuals. In contrast, …
Number of citations: 32 journals.asm.org
V Ravinder, SJ Swamy, S Srihari, P Lingaiah - 1984 - nopr.niscpr.res.in
Materials and Methods All the chemicals used were of AR grade. The ligands AABA, BABA, PACBA and NACBA were prepared by the literature methods"-6. The purity of the …
Number of citations: 8 nopr.niscpr.res.in
V Ravindar, SJ Swamy, S Srihari, P Lingaiah - Polyhedron, 1985 - Elsevier
Complexes of copper(II) with 2-(acetylamino)benzoic acid, 2-(benzoylamino) benzoic acid, 2-(aminocarbonyl)benzoic acid, 2-[(phenylamino)carbonyl]benzoic acid, 2-[(1-…
Number of citations: 68 www.sciencedirect.com
PW Hsieh, CC Wu, TL Hwang, YC Wu - International Symposium on …, 2006 - jstage.jst.go.jp
Inpreviousstudies on anti-platelet aggregation and anti-inflammatory agents from natural sources or their derivatiyes, the 2-(2'-substituted-phenyl)-benzoxazinones exhibited significant …
Number of citations: 2 www.jstage.jst.go.jp
PW Hsieh, TL Hwang, CC Wu, SZ Chiang, CI Wu… - Bioorganic & medicinal …, 2007 - Elsevier
… These results suggested that the hydrophobicity of 2-benzoylamino-benzoic acid derivatives plays an important role in the anti-inflammatory effect. On the other hand, when the ester …
Number of citations: 23 www.sciencedirect.com
SM El Rayes, IAI Ali, W Fathalla - Arkivoc, 2008 - arkat-usa.org
… Methyl N-[2-(benzoylamino)benzoyl]-2-aminoalkanoates 4a-d were efficiently prepared by DCC coupling of 2-benzoylamino-benzoic acid 1 with amino acid methyl esters; or …
Number of citations: 18 www.arkat-usa.org
R Vadde, SS Jagannatha, S Somu, L Puri - Transition Metal Chemistry, 1984 - Springer
Complexes of palladium(II) with 2-(acetylamino)benzoic acid, 2-(benzoylamino)benzoic acid, 2-[2-aminobenzoylamino]benzoic acid, 2-hydroxy benzanilide, 2-mercapto benzanilide, …
Number of citations: 27 link.springer.com
D Gade, L Puri - Transition Metal Chemistry, 1989 - Springer
Complexes of platinum(II) with 2-(acetylamino)benzoic acid, 2-(benzoylamino)benzoic acid, maleanilic acid, malea-1-naphthanilic acid, 2-(phenylamino)benzoic acid, 2-[(2-…
Number of citations: 6 link.springer.com
G Dayakar, P Lingaiah - 1996 - nopr.niscpr.res.in
Complexes of Rh(lll) with 2-(acetylamino)benzoic acid, 2-(benzoylamino)benzoic acid, 2-(2-aminobenzoylamino )benzoic acid. 2-(aminobenzanilide), 2-(aminocarbonyl) benzoic acid, 2…
Number of citations: 0 nopr.niscpr.res.in
D Gade, B Gubba, R Vadde, L Puri - Transition Metal Chemistry, 1987 - Springer
Iron(II) complexes of the type [FeL 2 X 2 ] (L=bidentate ligand, X=H 2 O, Cl, or SCN) and [FeL 2 ] (L=tridentate ligand) with polydentate ligands derived from 2-(acetylamino)benzoic acid, …
Number of citations: 10 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.